3-Amino-2-sulfopropanoic acid

Descripción

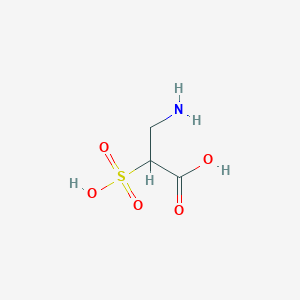

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-2-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQOAYWZEYNFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-sulfopropanoic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-sulfopropanoic acid, also known as 2-sulfo-beta-alanine, is a synthetic amino acid analog of considerable interest in biotechnology and medicinal chemistry. Its structure, featuring a primary amine, a carboxylic acid, and a sulfonic acid group, imparts unique physicochemical properties, most notably high water solubility. This guide provides a comprehensive overview of its chemical properties, drawing from available computed data, and outlines general experimental protocols for its synthesis, analysis, and characterization. Furthermore, it explores its primary application in enhancing the aqueous solubility of hydrophobic molecules and presents a hypothetical biological context based on the known roles of its structural analog, β-alanine.

Chemical and Physical Properties

Table 1: General and Computed Physical/Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₅S | PubChem[1] |

| Molecular Weight | 169.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-sulfo-beta-alanine, (SR)-3-Amino-2-sulfo-propanoic acid | PubChem[1] |

| CAS Number | 15924-28-4 | BroadPharm[2] |

| Canonical SMILES | C(C(C(=O)O)S(=O)(=O)O)N | PubChem[1] |

| InChI Key | OFQOAYWZEYNFQC-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | -4.5 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 126 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 6 | PubChem[1] |

| Rotatable Bond Count (Computed) | 3 | PubChem[1] |

Reactivity and Solubility

This compound is characterized by three key functional groups: a primary amine, a carboxylic acid, and a sulfonic acid. The presence of the strongly acidic sulfonate group ensures high water solubility.[2][3] This property is the primary driver for its main application: increasing the hydrophilicity of hydrophobic molecules, such as fluorescent dyes, for use in aqueous biological systems.[1] The amine and carboxylic acid moieties provide reactive handles for covalent conjugation to other molecules.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following sections provide generalized methodologies based on standard practices for similar amino acid derivatives.

General Synthesis of Sulfonated β-Amino Acids

A general approach to synthesizing sulfonated β-amino acids involves the sulfonation of a suitable precursor. One plausible, though not specifically verified for this compound, synthetic route is the sulfonation of β-alanine or a derivative. A documented one-step synthesis of alpha-sulfo-beta-alanine has been reported, suggesting that direct sulfonation methodologies are feasible.

Note: The following is a generalized protocol and would require optimization for the specific synthesis of this compound.

Materials:

-

β-alanine or a suitable precursor

-

Sulfonating agent (e.g., chlorosulfonic acid, fuming sulfuric acid)

-

Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Quenching solution (e.g., ice-water)

-

Base for neutralization (e.g., sodium bicarbonate)

-

Solvents for extraction and purification (e.g., ethyl acetate, ethanol)

Procedure:

-

Dissolve the β-alanine precursor in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath.

-

Slowly add the sulfonating agent dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of ice-water.

-

Neutralize the aqueous solution with a suitable base.

-

The product may precipitate out of solution or require extraction with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for HPLC-Based Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of amino acids. Due to the lack of a strong chromophore in this compound, pre-column derivatization is typically required for UV-Vis detection.

Materials:

-

Sample containing this compound

-

Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines)

-

HPLC system with a fluorescence or UV-Vis detector

-

Reversed-phase C18 column

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M sodium acetate, pH 6.5)

-

Mobile Phase B: Acetonitrile or methanol

-

Purified this compound standard

Procedure:

-

Sample Preparation: Dissolve the sample in an appropriate aqueous buffer.

-

Derivatization: Mix the sample with the OPA reagent in a borate (B1201080) buffer (pH ~9.5). The reaction is rapid and occurs at room temperature.

-

HPLC Separation:

-

Inject the derivatized sample onto the equilibrated C18 column.

-

Elute the sample using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start at 5% B and increase to 70% B over 20-30 minutes.

-

Monitor the eluent with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm for OPA derivatives).

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the derivatized this compound standard.

-

Identify the peak corresponding to the target analyte in the sample chromatogram by comparing its retention time to the standard.

-

Calculate the concentration in the original sample by integrating the peak area and comparing it to the calibration curve.

-

Biological Significance and Signaling Pathways (Hypothetical)

There is currently no direct evidence of this compound's involvement in specific biological signaling pathways. However, its structural similarity to β-alanine, a naturally occurring non-essential amino acid, allows for the formulation of a hypothetical role. β-alanine is the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant antioxidant and pH-buffering capacities in skeletal muscle and brain tissue.

Supplementation with β-alanine has been shown to increase carnosine levels, which in turn can enhance high-intensity exercise performance and may offer neuroprotective effects. Carnosine is known to scavenge reactive oxygen species (ROS) and buffer against the drop in pH during intense exercise.

The diagram below illustrates a hypothetical pathway where this compound might interact with pathways related to β-alanine metabolism. It is important to note that this is a theoretical construct and has not been experimentally validated.

Caption: Hypothetical interaction of this compound with the β-alanine/carnosine pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization and analysis of a synthetic amino acid analog like this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable chemical tool, primarily utilized for its ability to impart high water solubility to other molecules. While comprehensive experimental data on its intrinsic chemical properties are sparse, its structure suggests reactivity and characteristics typical of sulfonated amino acids. The generalized protocols and workflows presented here provide a framework for its synthesis, analysis, and characterization. Future research into its potential biological activities, particularly in relation to pathways involving its structural analog β-alanine, could reveal novel applications in drug development and biochemistry.

References

3-Amino-2-sulfopropanoic Acid: A Technical Overview of a Novel Amino Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-sulfopropanoic acid is a structurally unique, water-soluble amino acid derivative. While its precise biological functions and roles remain largely uncharacterized in scientific literature, its chemical structure, featuring a carboxylic acid, a primary amine, and a sulfonate group, suggests potential for diverse biological interactions and utility as a versatile building block in synthetic chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, explores its potential, yet unverified, biological roles by drawing parallels with structurally related compounds, and outlines detailed experimental protocols that can be employed to elucidate its functions. This document serves as a foundational resource for researchers initiating studies on this novel compound.

Introduction

This compound, also known as 2-sulfo-beta-alanine, is an aliphatic amino acid that has yet to be the subject of extensive biological investigation.[3] Its high water solubility, conferred by the sulfonate group, combined with the reactive carboxylic acid and primary amine moieties, makes it an intriguing molecule for potential applications in pharmacology and biochemistry.[1][2] The structural similarity to endogenous compounds such as taurine (B1682933) and cysteic acid suggests that it may participate in or modulate various physiological pathways. This guide aims to consolidate the limited available information and provide a scientific framework for future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experiments, including formulation for in vitro and in vivo studies, and for understanding its potential interactions within a biological milieu.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₅S | PubChem[3] |

| Molecular Weight | 169.16 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 15924-28-4 | PubChem[3] |

| Canonical SMILES | C(C(C(=O)O)S(=O)(=O)O)N | PubChem[3] |

| InChIKey | OFQOAYWZEYNFQC-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Solid (predicted) | - |

| Water Solubility | High (inferred from structure) | MedChemExpress[1], BroadPharm[2] |

| XLogP3 | -4.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

Potential Biological Functions and Roles (Hypothetical)

Due to the absence of direct experimental evidence, the biological functions of this compound can only be postulated based on its structural relationship to known bioactive molecules.

Neuromodulatory Activity

Structurally, this compound is an analog of taurine (2-aminoethanesulfonic acid) and cysteic acid ((R)-2-Amino-3-sulfopropanoic acid), both of which exhibit neuromodulatory properties. Taurine is an abundant free amino acid in the central nervous system and is involved in osmoregulation, membrane stabilization, and has been investigated for its therapeutic potential in neurological disorders. Cysteic acid is a known agonist at excitatory amino acid receptors. It is plausible that this compound could interact with neurotransmitter receptors or transporters, thereby modulating neuronal excitability.

Role in Metabolic Pathways

Given its amino acid structure, this compound could potentially serve as a metabolic intermediate or a modulator of enzymatic activity. Its metabolism, if it occurs in vivo, may involve transamination, decarboxylation, or further modification of the sulfonate group. Research into its uptake and transformation by cells and tissues would be necessary to understand its metabolic fate.

Utility in Drug Development

The bifunctional nature of this compound, with its reactive amine and carboxylic acid groups, makes it a candidate for use as a linker or scaffold in the synthesis of more complex molecules.[1][2] The hydrophilic sulfonate group could be leveraged to improve the aqueous solubility and pharmacokinetic properties of parent drug compounds.

Proposed Experimental Protocols

To elucidate the biological functions of this compound, a systematic experimental approach is required. The following protocols are proposed as a starting point for investigation.

Cellular Uptake and Cytotoxicity Assays

Objective: To determine if this compound is transported into cells and to assess its potential toxicity.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., Caco-2 for intestinal absorption, SH-SY5Y for neuronal uptake) in appropriate media.

-

Uptake Assay:

-

Incubate cells with varying concentrations of this compound for different time points.

-

For detection, radiolabeling of the compound or the use of analytical techniques like LC-MS/MS to quantify intracellular concentrations is recommended.

-

To investigate transport mechanisms, perform competitive inhibition studies with known amino acid transporter substrates.

-

-

Cytotoxicity Assay:

-

Treat cells with a range of concentrations of this compound for 24-72 hours.

-

Assess cell viability using standard assays such as MTT, LDH, or live/dead staining.

-

Receptor Binding Assays

Objective: To investigate the interaction of this compound with known neurotransmitter receptors.

Methodology:

-

Receptor Preparation: Prepare cell membrane fractions from tissues or cell lines known to express receptors of interest (e.g., glutamate, GABA, glycine (B1666218) receptors).

-

Competitive Binding Assay:

-

Incubate the membrane preparation with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.

-

Filtration-based or scintillation proximity assay (SPA) formats can be employed.

-

In Vivo Pharmacokinetic and Metabolic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.

Methodology:

-

Animal Model: Utilize a suitable animal model, such as mice or rats.

-

Dosing: Administer this compound via relevant routes (e.g., oral, intravenous, intraperitoneal).

-

Sample Collection: Collect blood, urine, and feces at various time points post-administration.

-

Bioanalysis:

-

Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound and its potential metabolites in biological matrices.

-

Analyze the collected samples to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and identify major metabolites.

-

Visualizations of Hypothetical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical scenarios and experimental workflows for the investigation of this compound.

Caption: Proposed experimental workflow for the characterization of this compound.

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This compound represents a molecule with untapped potential in biological and pharmaceutical research. While direct evidence of its function is currently lacking, its chemical structure provides a strong rationale for investigating its roles in neuromodulation, metabolism, and as a tool in drug design. The experimental protocols and hypothetical pathways outlined in this guide are intended to provide a foundational framework to stimulate and direct future research into this promising, yet enigmatic, compound. The elucidation of its biological activities will be crucial in determining its physiological significance and potential therapeutic applications.

References

An In-Depth Technical Guide to the Structure and Stereochemistry of 3-Amino-2-sulfopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-sulfopropanoic acid, also known as 2-sulfo-β-alanine, is a fascinating and functionally versatile molecule. As a structural analog of the neurotransmitter β-alanine, it holds significant potential in various research and development domains, particularly in pharmacology and drug design. Its structure, featuring both an amino group and a sulfonic acid group, imparts unique chemical properties, including high water solubility. The presence of a chiral center at the second carbon atom introduces the complexities and opportunities of stereoisomerism, a critical consideration in modern drug development. This technical guide provides a comprehensive overview of the structure, stereochemistry, and pertinent (though currently limited) experimental data related to this compound, offering a foundational resource for scientists and researchers in the field.

Chemical Structure and Properties

This compound is a three-carbon amino acid derivative. Its molecular structure consists of a propanoic acid backbone with an amino group attached to the third carbon (C3) and a sulfonic acid group attached to the second carbon (C2)[1][2][3]. This arrangement classifies it as a β-amino acid.

The key structural features are:

-

Carboxylic Acid Group (-COOH): Provides acidic properties and a potential site for chemical modification.

-

Amino Group (-NH2): Imparts basic properties and serves as another key site for derivatization.

-

Sulfonic Acid Group (-SO3H): A strong acidic group that significantly increases the molecule's polarity and water solubility[1].

-

Chiral Center: The carbon atom at the C2 position is bonded to four different groups (hydrogen, carboxylic acid, sulfonic acid, and the -CH2NH2 group), making it a stereocenter.

General Properties:

| Property | Value | Source |

| Molecular Formula | C3H7NO5S | [1][3] |

| Molecular Weight | 169.16 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-sulfo-beta-alanine, (SR)-3-Amino-2-sulfo-propanoic acid | [3] |

Stereochemistry: The Enantiomers of this compound

Due to the chiral center at C2, this compound exists as a pair of enantiomers: (R)-3-amino-2-sulfopropanoic acid and (S)-3-amino-2-sulfopropanoic acid. These stereoisomers are non-superimposable mirror images of each other and can exhibit distinct biological activities and pharmacological profiles.

Logical Relationship of Stereoisomers

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Synthesis and Chiral Separation: Methodological Approaches

While specific, detailed experimental protocols for the stereoselective synthesis of (R)- and (S)-3-amino-2-sulfopropanoic acid are not extensively documented in the current literature, general strategies for the synthesis of related β-amino acids and sulfonated amino acids can be adapted.

Potential Synthetic Strategies

1. Stereoselective Synthesis from Chiral Precursors: A common approach for synthesizing enantiomerically pure amino acids involves starting with a known chiral molecule. For example, a synthesis could potentially begin with enantiomerically pure serine or a related chiral building block, followed by chemical transformations to introduce the sulfonic acid group at the C2 position with retention or controlled inversion of stereochemistry.

2. Asymmetric Sulfonation: Another strategy could involve the asymmetric sulfonation of a suitable β-amino acid precursor. This would require the use of a chiral catalyst to direct the addition of the sulfo group to one face of the molecule preferentially, leading to an enantiomeric excess of either the (R) or (S) isomer.

3. Chiral Resolution of a Racemic Mixture: This is a widely used method for obtaining pure enantiomers. A racemic mixture of this compound can be prepared, and then the enantiomers are separated.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation (Hypothetical)

Given the polar and ionic nature of this compound, chiral HPLC using a suitable chiral stationary phase (CSP) would be a primary method for its resolution. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are often effective for the separation of underivatized amino acids.

Objective: To separate the (R) and (S) enantiomers of this compound.

Materials:

-

Racemic this compound

-

HPLC-grade methanol (B129727), ethanol, and acetonitrile

-

HPLC-grade water

-

Formic acid or acetic acid (for mobile phase modification)

-

Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or ethanol) and an aqueous component containing a small percentage of an acid (e.g., 0.1% formic acid) to control ionization.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: Macrocyclic glycopeptide-based chiral stationary phase.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C (can be varied to optimize separation).

-

Detection: UV at a low wavelength (e.g., 210 nm).

-

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.

-

Optimization: Adjust the mobile phase composition, flow rate, and temperature to achieve baseline separation of the two enantiomeric peaks.

Workflow for Chiral HPLC Method Development

Caption: A typical workflow for developing a chiral HPLC separation method.

Spectroscopic Data

Detailed NMR and mass spectrometry data for the individual enantiomers of this compound are not currently available in public databases. However, based on the known structure, the following spectroscopic characteristics would be expected for the racemic mixture.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for the protons on C2 and C3 due to coupling with each other and potentially with the amine protons. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonic acid and carboxylic acid groups. |

| ¹³C NMR | Three distinct carbon signals corresponding to the carboxylic acid carbon, the C2 carbon bearing the sulfo group, and the C3 carbon bearing the amino group. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the molecule (C3H7NO5S). Fragmentation patterns would likely involve the loss of the sulfonic acid group, carboxylic acid group, and amino group. |

Biological Significance and Drug Development Potential

While the specific biological roles of the (R) and (S) enantiomers of this compound have not been extensively studied, its structural similarity to β-alanine suggests potential interactions with biological systems that recognize β-amino acids. β-Alanine itself is a precursor to carnosine, a dipeptide with antioxidant and pH-buffering properties in muscle and brain tissue.

The introduction of the sulfonic acid group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. In drug development, sulfonation is often used to increase water solubility and improve oral bioavailability. Therefore, this compound and its derivatives could serve as valuable building blocks for the synthesis of novel drug candidates.

Potential Signaling Pathway Interaction (Hypothetical)

Given its structural similarity to β-alanine, it is plausible that this compound could interact with GABA receptors or other neurotransmitter systems. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for neurotransmitter analogs.

References

The Ubiquitous Yet Understated Role of 3-Amino-2-sulfopropanoic Acid in the Biosphere: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-sulfopropanoic acid, commonly known as S-sulfocysteine (SSC), is a naturally occurring amino acid analogue. While extensively recognized as a key biomarker in human metabolic disorders such as Molybdenum Cofactor Deficiency (MoCD) and Isolated Sulfite (B76179) Oxidase Deficiency (ISOD), its presence and physiological significance extend across various domains of life, including plants and bacteria. This technical guide provides an in-depth exploration of the natural occurrence of SSC, detailing its biosynthesis, metabolic pathways, and physiological roles in different organisms. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for its detection and quantification are provided. Furthermore, this guide presents visual representations of key pathways and experimental workflows to facilitate a comprehensive understanding of the multifaceted nature of this intriguing molecule.

Introduction

This compound (S-sulfocysteine) is a structural analogue of the amino acid cysteine, characterized by a sulfonate group (-SO3H) in place of the thiol group (-SH). Its accumulation in humans is a hallmark of severe neurodegenerative diseases stemming from defects in sulfur metabolism[1]. In these conditions, an excess of sulfite reacts non-enzymatically with cystine to form S-sulfocysteine[1]. Due to its structural similarity to glutamate, SSC acts as an N-methyl-D-aspartate (NMDA) receptor agonist, leading to excitotoxicity and neuronal damage[2][3].

Beyond its pathological role in humans, S-sulfocysteine is synthesized enzymatically in various organisms, including plants and bacteria, where it participates in sulfur metabolism and redox homeostasis[4][5]. This guide aims to consolidate the current knowledge on the natural occurrence of this compound, offering a valuable resource for researchers investigating sulfur metabolism, neurodegenerative diseases, and novel therapeutic avenues.

Natural Occurrence and Quantitative Data

The concentration of this compound varies significantly across different organisms and physiological states. In healthy humans, it is present at low levels, while in patients with MoCD or ISOD, its concentration in urine and plasma is markedly elevated[6][7]. In plants like Arabidopsis thaliana, S-sulfocysteine is a metabolite involved in sulfur homeostasis, with its levels influenced by environmental conditions such as exposure to hydrogen sulfide[8].

Table 1: Concentration of S-Sulfocysteine in Human Samples

| Sample Type | Condition | Concentration Range | Reference |

| Urine (Pediatric) | Control | Median: 6.20 mmol/mol creatinine (B1669602) | [6][9] |

| Urine (Adult) | Control | Median: 6.94 mmol/mol creatinine | [6][9] |

| Urine | MoCD Patients | 85 - 695 mmol/mol creatinine | [6][9] |

| Urine | SOD Patients | Elevated (Specific range not defined) | [7] |

| Serum (Adult) | Control | Not specified | [6][9] |

Table 2: Concentration of S-Sulfocysteine in Arabidopsis thaliana

| Plant Part | Condition | Concentration Range (pmol/mg FW) | Reference |

| Aerial Parts | Control | 0.2 - 0.45 | [8] |

| Aerial Parts | H₂S Exposure (1 ppm) | ~20 | [8] |

Biosynthesis and Metabolic Pathways

The formation of this compound can occur through both enzymatic and non-enzymatic pathways depending on the organism and its metabolic state.

Non-Enzymatic Formation in Humans

In individuals with MoCD or ISOD, a deficiency in the enzyme sulfite oxidase leads to the accumulation of sulfite. This highly reactive molecule readily attacks the disulfide bond of cystine, resulting in the formation of S-sulfocysteine and cysteine[1][10].

Enzymatic Synthesis in Plants and Bacteria

In plants such as Arabidopsis thaliana and various bacteria, S-sulfocysteine is synthesized by the enzyme S-sulfocysteine synthase (also known as O-acetylserine (thiol)-lyase B or CysM)[4][5][11]. This enzyme catalyzes the reaction between O-acetylserine (OAS) and thiosulfate (B1220275) to produce S-sulfocysteine[5][12].

Physiological and Pathophysiological Roles

Neurotoxicity in Humans

As previously mentioned, the primary role of S-sulfocysteine in human pathophysiology is its neurotoxic effect. By acting as an agonist at the NMDA receptor, it triggers an influx of Ca²⁺ into neurons, leading to a cascade of events that includes the activation of proteases like calpain, degradation of synaptic proteins, and ultimately, neuronal cell death[3]. This excitotoxicity is a major contributor to the severe neurological damage observed in MoCD and ISOD patients[3].

Role in Plant Redox Homeostasis

In Arabidopsis thaliana, S-sulfocysteine synthase activity is crucial for chloroplast function and light-dependent redox control[5][12]. It is suggested that S-sulfocysteine synthase acts as a sensor for thiosulfate accumulation, which can occur under conditions of oxidative stress (e.g., excess light). The resulting production of S-sulfocysteine may trigger protective mechanisms within the chloroplast to mitigate photodamage[4]. The absence of this enzyme leads to increased levels of reactive oxygen species (ROS) and reduced photosynthetic efficiency under long-day conditions[5].

Experimental Protocols

Accurate detection and quantification of this compound are critical for both clinical diagnosis and basic research. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Quantification of S-Sulfocysteine in Human Urine by HPLC

This protocol is adapted from Belaidi et al. (2012)[6][9].

1. Sample Preparation:

-

Centrifuge urine samples at 13,000 x g for 15 minutes.

-

Filter the supernatant through a 0.2-µm filter.

-

Dilute the filtered urine in HPLC-grade water.

2. Derivatization:

-

Use an automated precolumn derivatization with o-phthaldialdehyde (OPA).

-

The derivatization reagent consists of 1 g of OPA in 10 ml methanol, mixed with 90 ml of 0.4 M borate (B1201080) buffer (pH 10.2) and 400 µl of 2-mercaptoethanol.

-

Mix 9 µl of the sample with 1 µl of the derivatization reagent.

-

Incubate for 0.2 minutes before injection.

3. HPLC Conditions:

-

System: Agilent 1200 SL system or equivalent.

-

Column: C18 reversed-phase column (e.g., XBridge 50 x 4.6 mm, 2.5 µm).

-

Mobile Phase A: 10 mM Na₂HPO₄; 10 mM Na₂B₄O₇.

-

Mobile Phase B: 45% acetonitrile, 45% methanol, 10% water.

-

Elution: Isocratic with 10% eluent B.

-

Detection: UV absorbance at 338 nm.

4. Quantification:

-

Use peak area for calibration.

-

Normalize the amount of S-sulfocysteine to creatinine concentration in the urine sample.

Quantification of S-Sulfocysteine in Urine by UPLC-MS/MS

This protocol is based on the method described by Jiang et al. (2018)[7].

1. Sample Preparation:

-

To 5 µL of urine, add 250 µL of a working internal standard solution (S-sulfocysteine-d3 in 0.1% formic acid in water).

-

Vortex and centrifuge at 13,000 rpm.

-

Transfer the supernatant for analysis.

2. UPLC-MS/MS Conditions:

-

System: Waters ACQUITY UPLC system coupled to a tandem mass spectrometer.

-

Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) or similar.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from other matrix components.

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

S-sulfocysteine: Monitor the transition of the parent ion to a specific daughter ion.

-

S-sulfocysteine-d3: Monitor the corresponding transition for the internal standard.

-

3. Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration using a calibration curve prepared with known standards.

Conclusion and Future Directions

This compound is a molecule of significant interest, bridging the gap between inherited metabolic diseases and fundamental biochemical pathways in a wide range of organisms. While its role as a neurotoxin in human genetic disorders is well-established, its function in plants and bacteria as a product of enzymatic synthesis opens up new avenues of research. The antioxidant and redox-sensing properties of the S-sulfocysteine pathway in plants suggest a sophisticated mechanism for managing sulfur metabolism and oxidative stress.

Future research should focus on several key areas:

-

Expanding the Organismal Scope: Investigating the presence and concentration of this compound in a broader array of organisms, including marine life and fungi, to understand its evolutionary and ecological significance.

-

Elucidating Novel Functions: Exploring potential signaling roles of S-sulfocysteine beyond redox control in plants and its impact on microbial physiology.

-

Therapeutic Potential: For drug development professionals, understanding the mechanisms of S-sulfocysteine-induced neurotoxicity is paramount for designing effective therapies for MoCD and ISOD. Furthermore, the stability of S-sulfocysteine compared to cysteine could be leveraged in various biotechnological applications.

This technical guide provides a solid foundation for researchers and professionals to delve deeper into the multifaceted world of this compound, a molecule that, despite its simple structure, plays a complex and vital role in the biosphere.

References

- 1. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Filling gaps in bacterial amino acid biosynthesis pathways with high-throughput genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-sulfocysteine synthase function in sensing chloroplast redox status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arabidopsis S-Sulfocysteine Synthase Activity Is Essential for Chloroplast Function and Long-Day Light-Dependent Redox Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfur metabolism in bacteria [normalesup.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Bacterial cysteate dissimilatory pathway involves a racemase and d-cysteate sulfo-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cysteine and S-sulfocysteine biosynthesis in phototrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low abundance does not mean less importance in cysteine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2-sulfopropanoic Acid and its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2-sulfopropanoic acid, a synthetic amino acid derivative of interest in various scientific and biomedical research applications. This document details its nomenclature, physicochemical properties, and known applications, with a focus on its utility in drug development and biochemical assays.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

| Synonym | Identifier Type | Source |

| This compound | IUPAC Name | PubChem[1] |

| 2-sulfo-beta-alanine | Common Name | PubChem[1] |

| (SR)-3-Amino-2-sulfo-propanoic acid | Stereochemistry | PubChem[1] |

| 15924-28-4 | CAS Registry Number | PubChem[1] |

| MFCD00050420 | Catalog ID | PubChem[1] |

| H-bAla(2-SO3H)-OH | IUPAC Condensed | PubChem[1] |

| BP-40107 | Catalog ID | PubChem[1] |

| SCHEMBL8390127 | Catalog ID | PubChem[1] |

| AKOS006273245 | Catalog ID | PubChem[1] |

| SY224078 | Catalog ID | PubChem[1] |

Physicochemical Properties and Applications

This compound is a structurally unique molecule featuring a primary amine, a carboxylic acid, and a sulfonic acid group.[2][3] This combination of functional groups imparts specific properties that are highly valuable in biochemical and pharmaceutical research. The most notable characteristic is the presence of the sulfonate group, which confers high water solubility to this aliphatic compound.[2][3]

The primary application of this compound stems from its ability to be conjugated to larger, often hydrophobic, molecules to enhance their aqueous solubility.[4] This is particularly relevant in the following areas:

-

Drug Development: By attaching this compound to a drug candidate, its solubility can be improved, which can, in turn, enhance its bioavailability and therapeutic efficacy.

-

Biochemical Probes: It is used to modify hydrophobic fluorescent dyes, such as cyanine (B1664457) and rhodamine, making them more soluble in aqueous buffers used in biological assays.[4] This allows for more effective labeling and detection of biomolecules in their native environment.

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Fmoc-protected version, Fmoc-β-Ala(SO3H)-OH, can be incorporated to increase the hydrophilicity of synthetic peptides.[4]

Logical Workflow: Enhancing Bioactive Molecule Properties

While this compound is not known to be directly involved in a specific signaling pathway as an endogenous molecule, its application in modifying bioactive molecules has a direct impact on their ability to interact with such pathways. The following diagram illustrates the logical workflow of how this compound is used to enhance the properties of a hypothetical bioactive peptide, thereby improving its function in a cellular context.

Caption: Workflow of this compound in enhancing peptide solubility and bioactivity.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. However, based on general organic chemistry principles and published methods for similar compounds, a representative synthesis and analytical protocol are provided below.

Representative Synthesis Protocol: Sulfonation of 3-Aminopropanoic Acid

This protocol describes a potential method for the synthesis of this compound starting from 3-aminopropanoic acid (β-alanine).

Materials:

-

3-Aminopropanoic acid (β-alanine)

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Diethyl ether

-

Ethanol

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1 mole of 3-aminopropanoic acid in a minimal amount of concentrated sulfuric acid under constant stirring in an ice bath.

-

Slowly add 1.1 moles of fuming sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice and diethyl ether with vigorous stirring.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold diethyl ether to remove any unreacted starting material and byproducts.

-

Recrystallize the crude product from a hot ethanol/water mixture to obtain pure this compound.

-

Dry the purified product under vacuum over anhydrous sodium sulfate.

Disclaimer: This is a representative protocol and should be optimized and validated for safety and efficiency in a laboratory setting.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the detection and quantification of this compound.

Instrumentation and Columns:

-

HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and specificity).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

A gradient elution can be optimized, for example, starting with 5% B and increasing to 95% B over 20 minutes.

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase A.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Detection:

-

If using a UV detector, the wavelength should be optimized. As the molecule lacks a strong chromophore, derivatization with a UV-active tag might be necessary for sensitive detection.

-

Mass spectrometry detection would provide higher selectivity and sensitivity, monitoring for the specific mass-to-charge ratio of the compound.

Conclusion

This compound, also known as 2-sulfo-beta-alanine, is a valuable synthetic tool for researchers in chemistry, biochemistry, and pharmacology. Its primary utility lies in its ability to enhance the aqueous solubility of hydrophobic molecules, thereby improving their handling in biological assays and their potential as therapeutic agents. While direct biological activity or involvement in signaling pathways has not been extensively documented, its role as a molecular modifier is significant for the advancement of drug discovery and the development of novel research tools. Further research into the biological effects of this compound and its derivatives may reveal novel applications in the future.

References

Whitepaper: Endogenous 3-Amino-2-sulfopropanoic Acid in the Human Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the endogenous presence of 3-Amino-2-sulfopropanoic acid (3-SPA), also known as 2-sulfo-β-alanine, in the human central nervous system. Recently identified as a naturally occurring molecule in the human brain, 3-SPA has garnered significant interest for its potential neuroprotective role, particularly in the context of Alzheimer's disease (AD).[1][2] This guide details the discovery, quantification, and proposed biological functions of endogenous 3-SPA. It includes detailed experimental methodologies for its detection and functional analysis, quantitative data on its concentration in human cerebrospinal fluid (CSF), and diagrams of its proposed signaling pathway and related experimental workflows.

Discovery and Confirmation of Endogenous Presence

The existence of this compound as an endogenous substance in the human brain is a recent discovery.[1][2] It was first identified during clinical studies of the Alzheimer's drug candidate tramiprosate (3-amino-1-propanesulfonic acid) and its prodrug, ALZ-801.[2] Researchers found that 3-SPA is the primary metabolite of these compounds.[1][2]

Crucially, subsequent investigations confirmed the presence of 3-SPA in the cerebrospinal fluid (CSF) and plasma of elderly, drug-naïve patients with memory deficits, including those with AD and other neurodegenerative conditions.[1][2] This finding established that 3-SPA is not merely a drug metabolite but a bona fide endogenous molecule within the human central nervous system, suggesting a physiological role in the aging brain.[1]

Quantitative Data: 3-SPA Concentration in Human CSF

Quantitative analysis using liquid chromatography–tandem mass spectrometry (LC–MS/MS) has established baseline concentrations of endogenous 3-SPA in the human CSF. These levels are significantly increased in patients receiving tramiprosate treatment.

| Subject Group | Sample Type | Mean 3-SPA Concentration (± SD) | Reference |

| Drug-Naïve Patients with Cognitive Deficits | CSF | 11.7 ± 4.3 nM | [2] |

| AD Patients Treated with Tramiprosate (150 mg BID) | CSF | 135 ± 51 nM | [2] |

Table 1: Quantitative concentrations of this compound (3-SPA) in human cerebrospinal fluid (CSF).

Proposed Biological Function and Signaling Pathway

The primary biological function attributed to endogenous 3-SPA is the inhibition of beta-amyloid (Aβ) oligomer formation, a key pathological event in Alzheimer's disease.[1][2] In vitro studies have demonstrated that 3-SPA effectively inhibits the aggregation of Aβ42 monomers into neurotoxic small oligomers with a potency comparable to its parent compound, tramiprosate.[2]

This has led to the proposal of a protective "Aβ oligomer brake pathway" within the human brain, where endogenous 3-SPA may serve to counteract and modulate the neurotoxic effects of Aβ aggregation.[1] Molecular dynamics simulations suggest that 3-SPA interacts with key amino acid residues of the Aβ42 monomer (such as Lys16 and Lys28), which are critical for amyloid seed formation and subsequent neurotoxicity.[2]

While 3-SPA is a known metabolite of the drug tramiprosate, its specific endogenous biosynthesis pathway has not yet been fully elucidated. The diagram below illustrates the relationship between the prodrug ALZ-801, tramiprosate, and their shared metabolite, 3-SPA, which is also present endogenously.

Experimental Protocols

Identification and Quantification of 3-SPA in Human CSF

The definitive method for detecting and quantifying 3-SPA in biological fluids is Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).[2]

Protocol Overview:

-

Sample Collection: Lumbar CSF samples are obtained from subjects.

-

Sample Preparation (Derivatization): Due to the chemical nature of 3-SPA, derivatization is employed to enhance its detection by mass spectrometry. The protocol involves reacting the CSF sample to create a more readily ionizable derivative, such as 2-[(2,2,2-trifluoroethyl)-carbamoyl]ethane-1-sulfonic acid.

-

Chromatographic Separation (LC):

-

Column: A Thermo Scientific AQUASIL C18 column (5 µm, 50 × 2.1 mm) is typically used.[2]

-

Mobile Phase A: 0.1% trifluoroacetic acid in water (v/v).[2]

-

Mobile Phase B: 0.1% formic acid in 90/10 acetonitrile/water (v/v).[2]

-

Flow Rate: 0.35 ml/min.[2]

-

Gradient: A gradient elution is used to separate 3-SPA from other components in the CSF matrix.

-

-

Mass Spectrometric Detection (MS/MS):

-

Instrument: An API 6500 triple quadrupole mass spectrometer or similar is used for detection.[2]

-

Ionization Mode: Data is acquired in negative ion mode.[2]

-

Quantification: The transition ion of the molecular peak of the diacid derivative (e.g., m/z 234.1/80.9) is selected for quantitation.[2]

-

Confirmation: Structural identity is confirmed by matching the retention time and the MS/MS fragmentation pattern of the endogenous molecule with that of a pure 3-SPA reference standard.[2]

-

In Vitro Assessment of Anti-Aβ Oligomer Activity

Ion-Mobility Spectrometry–Mass Spectrometry (IMS–MS) is a powerful technique used to characterize the interactions between 3-SPA and Aβ42 monomers and to observe the resulting conformational changes and inhibition of oligomerization.[2]

Protocol Overview:

-

Sample Preparation: Synthetic Aβ42 monomers are incubated under controlled conditions (temperature, pH) in the presence and absence of a significant molar excess of 3-SPA (e.g., 1000-fold excess).[1]

-

IMS-MS Analysis:

-

The incubated samples are introduced into the mass spectrometer.

-

Ion Mobility Separation: In the gas phase, ions are separated based on their size, shape, and charge (their drift time through a gas-filled cell). This allows for the differentiation of Aβ42 monomers from various oligomeric species (dimers, trimers, etc.).

-

Mass Spectrometry: Following mobility separation, the ions are analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z).

-

-

Data Analysis: By comparing the IMS-MS profiles of Aβ42 incubated with and without 3-SPA, researchers can determine the extent to which 3-SPA inhibits the formation of oligomers over time. The presence of 3-SPA results in a significant reduction in the signals corresponding to Aβ42 oligomers.[1]

Conclusion and Future Directions

The discovery of this compound as an endogenous molecule in the human brain represents a significant advancement in neurobiology. Its demonstrated ability to inhibit the formation of toxic Aβ oligomers positions it as a key component of a potential physiological defense mechanism against neurodegeneration.[1] The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers in the field.

Future research should focus on:

-

Elucidating the endogenous biosynthesis pathway of 3-SPA to understand its regulation.

-

Investigating the correlation between endogenous 3-SPA levels and the progression of neurodegenerative diseases in larger patient cohorts.

-

Exploring the full spectrum of its biological activities beyond Aβ aggregation inhibition.

Understanding the role of endogenous 3-SPA opens new avenues for the development of novel therapeutic strategies aimed at preventing or slowing the progression of Alzheimer's disease and other related disorders.

References

- 1. 3-SPA: Endogenous Substance Inhibits Formation Of Beta Amyloid Oligomers - Sciencebeta [sciencebeta.com]

- 2. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-Sulfo-beta-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sulfo-beta-alanine is a sulfonated derivative of the naturally occurring beta-amino acid, beta-alanine (B559535). The introduction of a sulfonic acid group significantly modifies the physicochemical properties of the parent molecule, enhancing its acidity and aqueous solubility. These characteristics make it a valuable building block in medicinal chemistry and biotechnology, particularly in applications requiring the modification of molecules to improve their water solubility. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-sulfo-beta-alanine, details on its synthesis, and general experimental protocols for its characterization. Due to a lack of specific publicly available quantitative data for 2-sulfo-beta-alanine, this guide also presents data for the parent compound, beta-alanine, as a point of reference and discusses the anticipated effects of sulfonation.

Introduction

Beta-alanine is a non-proteinogenic amino acid that serves as a precursor to the synthesis of carnosine, a dipeptide with important physiological roles, including pH buffering in muscle tissue. The chemical modification of beta-alanine can lead to derivatives with unique properties for various scientific applications. 2-Sulfo-beta-alanine, with the addition of a sulfonic acid functional group, is a prime example of such a derivative. Its enhanced hydrophilic nature makes it a key component in the development of water-soluble dyes, bioconjugates, and other labeled molecules for use in aqueous environments[1][2][3]. This guide aims to consolidate the available information on the physicochemical properties of 2-sulfo-beta-alanine to support its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-sulfo-beta-alanine are summarized in Table 1. For comparative purposes, the known properties of beta-alanine are provided in Table 2.

Table 1: Physicochemical Properties of 2-Sulfo-beta-alanine

| Property | Value | Reference |

| IUPAC Name | 3-Amino-2-sulfopropanoic acid | N/A |

| Molecular Formula | C₃H₇NO₅S | [1] |

| Molecular Weight | 169.16 g/mol | [1] |

| Appearance | White crystalline solid (presumed) | N/A |

| pKa Values | Data not available | N/A |

| Solubility | High in water (qualitative) | [1][2][3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| LogP | Data not available | N/A |

Note: "N/A" indicates that specific experimental data for 2-sulfo-beta-alanine was not found in the public domain during the literature search.

Table 2: Physicochemical Properties of Beta-alanine

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₂ | [4] |

| Molecular Weight | 89.09 g/mol | [5] |

| Appearance | White crystalline powder | [5] |

| pKa₁ (-COOH) | 3.55 | [4] |

| pKa₂ (-NH₃⁺) | 10.24 | [4] |

| Solubility in Water | 545 g/L (at 25 °C) | [5] |

| Melting Point | 200 °C (decomposes) | [5] |

| LogP | -3.05 | [5] |

The presence of the sulfonic acid group in 2-sulfo-beta-alanine is expected to significantly lower the pKa of the acidic proton compared to the carboxylic acid proton of beta-alanine, making it a much stronger acid. Consequently, its aqueous solubility is anticipated to be even higher than that of beta-alanine.

Synthesis of 2-Sulfo-beta-alanine

A one-step synthesis of alpha-sulfo-beta-amino acids, including 2-sulfo-beta-alanine, has been reported[6]. While the detailed experimental protocol is not available in the abstract, the general approach involves the oxidation of cysteine[6].

Below is a generalized workflow for such a synthesis, based on common organic chemistry principles.

Experimental Protocols

Determination of pKa Values

The pKa values of 2-sulfo-beta-alanine can be determined by potentiometric titration.

Determination of Aqueous Solubility

The equilibrium solubility of 2-sulfo-beta-alanine in water can be determined using the shake-flask method.

Stability Assessment

The stability of 2-sulfo-beta-alanine can be assessed under various conditions (e.g., different pH values and temperatures) over time.

References

- 1. media.iris-biotech.de [media.iris-biotech.de]

- 2. Postsynthetic derivatization of fluorophores with alpha-sulfo-beta-alanine dipeptide linker. Application to the preparation of water-soluble cyanine and rhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Fmoc-α-sulfo-β-alanine: a versatile building block for the water solubilisation of chromophores and fluorophores by solid-phase strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Alanine - Wikipedia [en.wikipedia.org]

- 5. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. One step synthesis of alpha-sulfo-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic History of 3-Amino-2-sulfopropanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-sulfopropanoic acid, also known as isocysteic acid or α-sulfo-β-alanine, is a fascinating yet historically elusive amino sulfonic acid. Its structural similarity to endogenous compounds like cysteine and taurine (B1682933) suggests potential biological relevance, yet its discovery and isolation have remained poorly documented in readily accessible scientific literature. This technical guide aims to provide a comprehensive overview of the known historical and technical aspects of this compound, acknowledging the significant gaps in the historical record. The information presented herein is intended to serve as a foundational resource for researchers interested in the chemistry, potential biological activity, and therapeutic applications of this compound.

Historical Discovery and Initial Synthesis

The precise historical details surrounding the initial discovery of this compound are not well-documented in publicly available records. Unlike many other amino acids, its discovery cannot be readily attributed to a specific individual or research group through a landmark publication.

A pivotal moment in its documented history appears to be a 1968 publication by D. Wagner, D. Gertner, and A. Zilkha in Tetrahedron Letters, titled "One step synthesis of alpha-sulfo-beta-alanine".[1] Regrettably, the full text of this article, which would contain the crucial experimental details and quantitative data of the first reported synthesis, is not widely accessible through standard academic databases. This significant gap in the historical record prevents a detailed analysis of the original synthetic methodology and its reported efficiency.

Subsequent research has focused more on the application of its derivatives, particularly in bioconjugate chemistry to enhance the water solubility of fluorescent dyes, rather than on its fundamental discovery or natural occurrence.[2][3][4]

Synthesis of this compound

While the specifics of the original 1968 synthesis remain elusive, a generalized, hypothetical protocol can be inferred based on established principles of organic chemistry for the synthesis of β-amino acids and sulfonic acids. Common synthetic routes to related compounds often involve the reaction of ammonia (B1221849) or an amine with a suitable precursor containing a sulfonic acid group and a reactive electrophilic center.

Hypothetical Experimental Protocol

The following protocol is a generalized representation and is not based on the original 1968 publication. It is intended to provide a plausible synthetic route for illustrative purposes.

Reaction: Ammonolysis of a sulfonated carboxylic acid anhydride (B1165640).

Materials:

-

Propanoic acid

-

Sulfur trioxide (SO₃) or oleum

-

Ammonia (aqueous or gaseous)

-

Anhydrous solvent (e.g., dioxane, THF)

-

Acid for neutralization (e.g., HCl)

-

Ethanol for recrystallization

Procedure:

-

Sulfonation of Propanoic Anhydride: Propanoic anhydride is reacted with a sulfonating agent, such as sulfur trioxide or oleum, under controlled temperature conditions to introduce a sulfonic acid group at the α-position. The reaction is typically carried out in an inert, anhydrous solvent.

-

Ammonolysis: The resulting 2-sulfo-propanoic acid anhydride is then reacted with an excess of ammonia. The ammonia acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring, leading to the formation of a propanamide intermediate.[5][6][7][8]

-

Hydrolysis and Ring Opening: Subsequent workup with aqueous acid would lead to the hydrolysis of the remaining anhydride linkage and the formation of this compound.

-

Isolation and Purification: The crude product would then be isolated, likely through precipitation by adjusting the pH. Purification could be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Note: This is a speculative protocol. The actual synthesis may involve different reagents, reaction conditions, and purification methods.

Generalized Synthesis Workflow

Isolation from Natural Sources

There is a notable lack of definitive reports on the isolation of this compound from natural sources. While various amino acids and their derivatives have been identified in a wide range of organisms, this particular compound is not commonly listed in comprehensive metabolic studies of plants, animals, or microorganisms.

Some research has identified the presence of non-proteinogenic amino acids, including β-alanine, in red algae.[9] Given that red algae are known to produce a variety of sulfur-containing compounds, it is plausible that this compound or its isomers could be present in trace amounts in certain species. However, to date, no specific studies have conclusively identified and quantified its presence in these or other marine organisms.

The analysis of free amino acids in red algae has been the subject of several studies, but these have generally focused on more common amino acids and have not specifically targeted sulfonated derivatives like isocysteic acid.[10][11][12][13]

Quantitative Data

Due to the scarcity of historical and biological data, a comprehensive table of quantitative data from various sources is not possible. The table below presents physicochemical properties obtained from modern chemical databases and a hypothetical yield for the generalized synthesis, which should be considered illustrative rather than empirical.

| Parameter | Value | Source |

| Molecular Formula | C₃H₇NO₅S | PubChem[14] |

| Molecular Weight | 169.16 g/mol | PubChem[14] |

| CAS Number | 15924-28-4 | BroadPharm[15] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity (Commercial) | >95% | BroadPharm[15] |

| Hypothetical Yield | 40-60% | Theoretical (based on related syntheses) |

Biological Role and Signaling Pathways

Currently, there is no established biological role or signaling pathway directly attributed to this compound in the scientific literature. Its structural similarity to taurine, a known neuromodulator and osmoregulator, and cysteine, a proteinogenic amino acid, suggests the potential for interaction with various biological systems. However, dedicated studies to elucidate these potential interactions are lacking.

Research into the neuroactivity of related amino sulfonic acids has been conducted, but these studies do not specifically include this compound.[16][17][18][19] Similarly, while the interaction of various amino acids with receptors like the GABA receptor has been extensively studied, there is no specific data on the binding or modulation of these receptors by isocysteic acid.[16][17][18][20]

Conclusion

The historical discovery and isolation of this compound remain largely enigmatic due to the inaccessibility of key early publications and a lack of subsequent research focused on its natural occurrence and biological function. While a plausible synthetic route can be conceptualized based on general organic chemistry principles, the specific details of its first synthesis are not widely known. The absence of confirmed natural sources and a defined biological role makes this compound a compelling subject for future research. Further investigation into its potential presence in natural products, its synthesis, and its pharmacological properties could uncover novel applications in drug development and other scientific fields. This technical guide serves as a starting point for researchers willing to delve into the chemistry and potential biology of this understudied molecule.

References

- 1. One step synthesis of alpha-sulfo-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Postsynthetic derivatization of fluorophores with alpha-sulfo-beta-alanine dipeptide linker. Application to the preparation of water-soluble cyanine and rhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Fmoc-α-sulfo-β-alanine: a versatile building block for the water solubilisation of chromophores and fluorophores by solid-phase strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. Chemical Composition and Potential Practical Application of 15 Red Algal Species from the White Sea Coast (the Arctic Ocean) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vliz.be [vliz.be]

- 11. researchgate.net [researchgate.net]

- 12. sciepub.com [sciepub.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C3H7NO5S | CID 19105574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound, 15924-28-4 | BroadPharm [broadpharm.com]

- 16. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Dual action of isoflurane on the gamma-aminobutyric acid (GABA)-mediated currents through recombinant alpha(1)beta(2)gamma(2L)-GABA(A)-receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An intersubunit electrostatic interaction in the GABAA receptor facilitates its responses to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of 3-Amino-2-sulfopropanoic Acid (Cysteic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-sulfopropanoic acid, more commonly known as L-cysteic acid or cysteate, is a sulfonic acid-containing amino acid derived from the oxidation of cysteine. While not one of the proteinogenic amino acids, it plays a crucial role in several metabolic processes, most notably as an intermediate in the biosynthesis of taurine (B1682933) and in the catabolism of cysteine. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including its enzymatic synthesis and degradation, relevant quantitative data, detailed experimental protocols for key enzymes, and its interaction with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research.

Core Metabolic Pathway of this compound

The metabolism of this compound is intricately linked with cysteine metabolism. It is primarily formed through the oxidation of L-cysteine and is subsequently catabolized to produce taurine or pyruvate (B1213749) and sulfite (B76179).

Biosynthesis:

The principal route for the formation of this compound begins with the oxidation of L-cysteine. This process can occur in a stepwise manner:

-

Cysteine to Cysteine Sulfinic Acid: The enzyme Cysteine Dioxygenase (CDO) , a non-heme iron-dependent enzyme, catalyzes the oxidation of the sulfhydryl group of L-cysteine to form L-cysteine sulfinic acid (also known as 3-sulfinoalanine).[1][2] This is a major regulatory step in cysteine catabolism.[3]

-

Cysteine Sulfinic Acid to this compound: L-cysteine sulfinic acid can be further oxidized to L-cysteic acid, though the specific enzyme catalyzing this step in mammals is less well-characterized.

Degradation:

Once formed, this compound can be metabolized through two primary pathways:

-

Decarboxylation to Taurine:

-

Cysteinesulfinate Decarboxylase (CSAD): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of both L-cysteine sulfinic acid (to hypotaurine) and L-cysteic acid (to taurine).[4][5][6][7]

-

Glutamate Decarboxylase (GAD): In addition to its primary role in GABA synthesis, GAD can also decarboxylate L-cysteic acid to taurine.[6]

-

-

Desulfonation to Pyruvate:

Below is a diagram illustrating the core metabolic pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound.

Table 1: Michaelis-Menten Constants (Km)

| Enzyme | Substrate | Km (mM) | Organism/Tissue | Reference |

| Cysteine Dioxygenase (CDO) | L-Cysteine | 0.45 | Rat (recombinant) | [2] |

| L-Cysteine | 2.5 ± 0.4 | Rat (recombinant) | [11] | |

| L-cysteate sulfo-lyase | L-Cysteate | 11.7 | Silicibacter pomeroyi | [8] |

| Cysteinesulfinate Decarboxylase (CSAD) | L-Cysteic Acid | 0.22 | Bovine Brain | [6] |

| L-Cysteine Sulfinic Acid | 0.18 | Bovine Brain | [6] | |

| Glutamate Decarboxylase (GAD) | L-Cysteic Acid | 5.4 | Bovine Brain | [6] |

| L-Cysteine Sulfinic Acid | 5.2 | Bovine Brain | [6] | |

| L-Glutamate | 1.6 | Bovine Brain | [6] |

Table 2: Maximal Velocity (Vmax) and Specific Activity

| Enzyme | Vmax | Specific Activity | Organism/Tissue | Reference |

| Cysteine Dioxygenase (CDO) | ~1880 nmol min⁻¹ mg⁻¹ | - | Rat (recombinant) | [2] |

| L-cysteate sulfo-lyase | - | 0.07-0.12 µmol min⁻¹ mg⁻¹ (in cell extracts) | Silicibacter pomeroyi | [8] |

| Cysteinesulfinate Decarboxylase (CSAD) | - | - | - | - |

Note: Data on Vmax and specific activity for CSAD with this compound as a substrate are limited in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the metabolic pathway of this compound.

Cysteine Dioxygenase (CDO) Activity Assay

This protocol is adapted from a standard assay for measuring CDO activity in tissue homogenates or cell extracts.[1][12]

Principle: The assay measures the formation of L-cysteine sulfinic acid from L-cysteine. The product is derivatized with o-phthalaldehyde (B127526) (OPA) and quantified by HPLC with fluorescence detection.

Materials:

-

MES buffer (200 mM, pH 6.1)

-

Ferrous sulfate (B86663) (FeSO₄) solution (2.5 mM, freshly prepared)

-

Hydroxylamine solution (50 mM)

-

Bathocuproine disulfonate (BCS) solution (0.25 mM)

-

L-cysteine solution (20 mM, freshly prepared in nitrogen-sparged water)

-

5% (w/v) Sulfosalicylic acid (SSA)

-

Tissue homogenate or cell extract

-

o-Phthalaldehyde (OPA) derivatization reagent

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Reaction Mixture Preparation (on ice):

-

In a microfuge tube, combine:

-

100 µL of 200 mM MES buffer (pH 6.1)

-

50 µL of 2.5 mM FeSO₄

-

50 µL of 50 mM hydroxylamine

-

100 µL of tissue homogenate or cell extract (containing 0.1-1.0 mg of protein)

-

-

-

Zero-Time Blanks:

-

Prepare duplicate blank tubes.

-

Add 100 µL of the L-cysteine/BCS solution (see step 3).

-

Immediately add 200 µL of 5% SSA to stop the reaction.

-

-

Initiation of Reaction:

-

Pre-warm the reaction tubes (excluding blanks) to 37°C for 3 minutes.

-

Prepare the substrate solution by mixing equal volumes of 20 mM L-cysteine and 0.25 mM BCS.

-

Start the reaction by adding 100 µL of the L-cysteine/BCS solution to each tube at timed intervals (e.g., every 20 seconds).

-

Incubate at 37°C with shaking (e.g., 900 rpm) for a defined period (e.g., 5-15 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at the timed intervals by adding 200 µL of 5% SSA.

-

-

Sample Preparation for HPLC:

-

Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

-

HPLC Analysis:

-

Derivatize an aliquot of the supernatant with OPA reagent.

-

Inject the derivatized sample onto the HPLC system.

-

Separate the OPA-derivatized amino acids using a suitable gradient program.

-

Detect the fluorescent derivatives (Excitation: ~340 nm, Emission: ~450 nm).

-

Quantify the L-cysteine sulfinic acid peak by comparing its area to a standard curve.

-

L-cysteate sulfo-lyase Activity Assay

This protocol is based on the method described for the enzyme from Silicibacter pomeroyi.[8]

Principle: The assay measures the formation of sulfite from L-cysteic acid. Sulfite is quantified colorimetrically using the fuchsin reaction.

Materials:

-

Tris/HCl buffer (50 mM, pH 9.0)

-

L-cysteic acid solution (25 mM)

-

Enzyme preparation (cell extract or purified enzyme)

-

Fuchsin reagent

-

Formaldehyde (B43269) solution

-

Sulfite standards

Procedure:

-

Reaction Setup:

-

In a 1.5 mL microfuge tube, prepare the reaction mixture (1 mL total volume):

-

900 µL of 50 mM Tris/HCl buffer (pH 9.0)

-

50 µL of 25 mM L-cysteic acid

-

-

-

Initiation of Reaction:

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Start the reaction by adding 50 µL of the enzyme preparation (containing 0.1-0.8 mg of protein).

-

Incubate at 30°C for a defined time (e.g., 2-10 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a component of the colorimetric assay that halts enzymatic activity (e.g., by adding the acidic fuchsin reagent).

-

-

Sulfite Quantification (Fuchsin Method):

-

To the reaction mixture, add the fuchsin reagent and formaldehyde solution according to a standard protocol for sulfite determination.

-

Allow the color to develop.

-

Measure the absorbance at the appropriate wavelength (typically ~580 nm).

-

Calculate the amount of sulfite produced by comparison to a sulfite standard curve.

-

Cysteinesulfinate Decarboxylase (CSAD) Activity Assay with this compound

This protocol is based on the quantification of the product, taurine, by HPLC after derivatization.[4]

Principle: The assay measures the formation of taurine from the decarboxylation of this compound. Taurine is quantified by HPLC with pre-column derivatization.

Materials:

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

-

Pyridoxal-5'-phosphate (PLP) solution (e.g., 1 mM)

-

This compound solution (e.g., 50 mM)

-

Enzyme preparation (e.g., immunotrapped enzyme or purified protein)

-

Trichloroacetic acid (TCA) or other protein precipitant

-

o-Phthalaldehyde (OPA) derivatization reagent

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Enzyme Preparation (if using immunotrapping):

-

Incubate tissue supernatant with a specific CSAD antiserum and Protein-A Sepharose to immobilize the enzyme.

-

Wash the beads to remove unbound proteins.

-

-

Reaction Setup:

-

In a microfuge tube, combine:

-

Buffer (to final volume)

-

PLP (to a final concentration of e.g., 0.1 mM)

-

Enzyme preparation

-

-

-

Initiation of Reaction:

-

Pre-warm the mixture to 37°C.

-

Start the reaction by adding this compound to a final concentration of e.g., 25 mM.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of a protein precipitant (e.g., 10% TCA).

-

-

Sample Preparation for HPLC:

-

Centrifuge to pellet the precipitated protein and/or beads.

-

Neutralize the supernatant if necessary.

-

-

HPLC Analysis:

-

Derivatize an aliquot of the supernatant with OPA.

-

Inject the derivatized sample onto the HPLC system.

-

Quantify the taurine peak against a standard curve.

-